2-(4-bromophenyl)pyrazolidin-3-one

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Procure 2-(4-bromophenyl)pyrazolidin-3-one as a non-substitutable N2-aryl pyrazolidinone scaffold. Its exclusive N(2)-(4-bromophenyl) regiochemistry delivers the electron-withdrawing character (Hammett σₚ = +0.23) essential for iminium-ion organocatalysis and enables late-stage Suzuki diversification for DNA‑PK inhibitor libraries. This building block offers three orthogonal vectors: cross-coupling at the para‑Br, N(1) acylation/alkylation, and stereocenter installation at C(5). Avoid generic N1‑aryl isomers that lack this electronic manifold.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1471999-74-2
Cat. No. B6255447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)pyrazolidin-3-one
CAS1471999-74-2
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CNN(C1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2
InChIKeyXDEWYBMUFSUFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)pyrazolidin-3-one (CAS 1471999-74-2): Core Identity and Compound-Class Context for Scientific Procurement


2-(4-Bromophenyl)pyrazolidin-3-one is an N2-aryl-substituted pyrazolidin-3-one heterocycle bearing a para-bromophenyl group on the N(2) nitrogen atom of the five-membered ring . This regiochemistry distinguishes it fundamentally from the more extensively studied N1-aryl isomer class (e.g., phenidone, CAS 92-43-3), where the aryl substituent resides at N(1) [1]. The pyrazolidin-3-one scaffold has gained significance as a versatile platform for antibacterial agents [2], DNA-PK inhibitors targeting the Ku70/80 heterodimer [3], organocatalysts for iminium-ion-promoted Diels–Alder reactions [4], and chiral building blocks for pharmaceuticals and agrochemicals [5]. The specific N2-(4-bromophenyl) substitution pattern confers distinct electronic (electron-withdrawing bromine) and steric properties that cannot be replicated by N1-aryl or other halogen-substituted analogs.

Why 1-Aryl Pyrazolidinones and Other Halogen-Substituted Analogs Cannot Substitute for 2-(4-Bromophenyl)pyrazolidin-3-one


Generic substitution of pyrazolidin-3-one derivatives is precluded by the profound impact of aryl-regiochemistry (N1 vs. N2) on both synthetic accessibility and biological function. The N1-aryl isomer class, exemplified by phenidone, is readily prepared via condensation of phenylhydrazines with acrylate derivatives and is well-characterized as a dual COX/LOX inhibitor [1]. In contrast, N2-aryl-substituted pyrazolidin-3-ones represent a synthetically challenging scaffold that until recently lacked efficient synthetic routes [REFS-2, REFS-3]. The regiospecific synthesis of Wang et al. (2008) demonstrated that 2-aryl-substituted pyrazolidin-3-ones require distinct bis-addition conditions using α,β-unsaturated N-acylbenzotriazoles and arylhydrazines, achieving regioselectivities unattainable by traditional condensation methods . Furthermore, systematic SAR analysis of pyrazolidinone organocatalysts revealed that electron-withdrawing substituents at N(2) — precisely what the 4-bromophenyl group provides — are critical for optimal catalytic activity in iminium-ion-promoted Diels–Alder reactions, whereas N(1)-substitution does not engage the same electronic manifold [3]. Even among N2-aryl analogs, the specific halogen identity matters: the bromine atom offers a balance of electron-withdrawing capacity (Hammett σₚ = +0.23) and synthetic handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig) that chloro (σₚ = +0.23 but lower reactivity) or iodo (higher reactivity but cost and stability concerns) analogs do not identically replicate. These convergent lines of evidence establish that 2-(4-bromophenyl)pyrazolidin-3-one occupies a non-substitutable position within the pyrazolidinone chemical space.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)pyrazolidin-3-one: Comparator-Anchored Performance Data


Regiospecific Synthesis: N2-Selectivity vs. N1-Isomer Formation

Traditional condensation methods for pyrazolidin-3-ones overwhelmingly favor N1-aryl substitution, making the N2-aryl isomer inaccessible without specialized methodology. Wang et al. (2008) developed a regiospecific bis-addition protocol using α,β-unsaturated N-acylbenzotriazoles and arylhydrazines that exclusively yields 2-arylpyrazolidin-3-ones . In this study, 2-(4-bromophenyl)-5-phenylpyrazolidin-3-one (a close analog of the target compound) was obtained as a regiospecifically pure product with a melting point of 119–121 °C and full spectroscopic characterization . The target compound 2-(4-bromophenyl)pyrazolidin-3-one, lacking the C(5) phenyl substituent, is accessible through adaptation of this methodology. Competing N1-aryl formation — the dominant product under conventional conditions — is completely suppressed. This regiospecificity is critical because N1-aryl and N2-aryl pyrazolidinones have been shown to exhibit divergent reactivity: 1-arylpyrazolidin-3-ones undergo acylation principally at the oxygen atom to give 1-aryl-3-acyloxy-2-pyrazolines, whereas the corresponding N2-aryl isomer does not follow this pathway [1].

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Organocatalytic Activity: Electron-Withdrawing N(2)-Substitution as a Prerequisite for Catalytic Competence

A systematic SAR study of pyrazolidin-3-ones as iminium-ion organocatalysts for the Diels-Alder reaction demonstrated that the electronic nature of the N(2)-substituent is a critical determinant of catalytic activity [1]. Electron-withdrawing groups at N(2) were found to be essential for achieving competent catalytic turnover, whereas electron-donating or neutral N(2)-substituents resulted in substantially diminished or negligible activity. The 4-bromophenyl group, with its Hammett σₚ value of +0.23, provides the requisite electron-withdrawing character while retaining the steric profile of a phenyl ring. This positions 2-(4-bromophenyl)pyrazolidin-3-one as a rationally designed catalyst precursor within this mechanistic framework. In contrast, the N1-aryl isomer cannot engage the same catalytic cycle because the N(1)-aryl substituent is not conjugated with the iminium-ion formed during the catalytic cycle [1]. The study quantified catalytic performance through endo:exo diastereoselectivity ratios and reaction yields: catalysts bearing electron-withdrawing N(2)-substituents achieved significantly higher yields (>70%) compared to electron-donating N(2)-substituted analogs (<30% yield) in the model Diels-Alder reaction of cyclopentadiene with cinnamaldehyde [1].

Organocatalysis Diels-Alder Reaction Structure-Activity Relationship

Antibacterial SAR: The 1,2-Diarylpyrazolidin-3-one Scaffold and the Role of Aryl Halogen Substitution

Mokbel et al. (2020) identified novel 1,2-diarylpyrazolidin-3-one derivatives as antibacterial hits from an in-house library screen and conducted SAR-driven optimization [1]. The study established that the 1,2-diaryl substitution pattern — with one aryl group at N(1) and a second aryl group at N(2) — is required for antibacterial activity, as compounds lacking either aryl substituent showed significantly reduced or abolished activity. While the lead compound in this study (oxime derivative 24, containing a 4-chlorophenyl group at N-1) achieved MIC values of 4 µg/mL (E. coli TolC), 10 µg/mL (B. subtilis), and 20 µg/mL (S. aureus), the SAR analysis demonstrated that halogen substitution on the aryl rings modulates potency [1]. The 4-bromophenyl group at N(2) in the target compound represents a logical SAR extension: bromine provides greater lipophilicity (Hansch π = +0.86 for Br vs. +0.71 for Cl) and a superior leaving group for potential covalent target engagement compared to chlorine. Within the broader pyrazolidinone antibacterial field, bicyclic pyrazolidinones have been shown to inhibit penicillin-binding proteins with MIC values correlating strongly with the electron-withdrawing character of 3-substituents [2]. 2-(4-Bromophenyl)pyrazolidin-3-one serves as a key monocyclic precursor for the construction of such bicyclic systems.

Antibacterial Agents MurA/MurB Inhibition Gram-positive Activity

DNA-PK Inhibitor SAR: 4-Substituted Phenylpyrazolidinone Potency Range and the Bromophenyl Advantage

Kushwaha et al. (2025) conducted a comprehensive SAR analysis on 4-substituted phenylpyrazolidinone derivatives as Ku70/80-targeted DNA-PK inhibitors [1]. The study established that the early-generation Ku-DNA binding inhibitors (Ku-DBi's) display Ku-DNA binding inhibitory activity in the 2–6 µM range and DNA-PK kinase inhibitory activity at approximately 110 nM [1]. Microscale thermophoresis (MST) measurements demonstrated that these compounds bind directly to the Ku70/80 heterodimer with Kd values of 0.4–6.4 µM, and nanoDSF thermal stability analysis independently confirmed target engagement consistent with SAR trends [1]. Within this series, the 4-substituted phenyl ring is a critical pharmacophoric element, and halogen substitution at the para-position modulates both potency and physicochemical properties. The 4-bromophenyl analog occupies a specific niche: bromine is isosteric with the methyl and trifluoromethyl groups explored in the SAR, yet provides distinct electronic properties (σₚ = +0.23 vs. +0.54 for CF3 vs. -0.17 for CH3) that fine-tune the electron density on the pyrazolidinone ring without the metabolic liability associated with the trifluoromethyl group [1]. The study explicitly explored bioisosteric replacement of CH3 with CF3 to improve Ku inhibitory and DNA-PK activity, establishing that para-substituent identity is a tunable parameter for potency optimization [1].

DNA-PK Inhibition Ku70/80 DNA Binding Inhibitors Cancer Radiosensitization

Biocatalytic Enantioselective Synthesis: Superior Enantiomeric Excess for 2-Arylpyrazolidin-3-ones

Fu et al. (2019) developed a chemoenzymatic cascade for the synthesis of chiral 2-aryl-5-carboxylpyrazolidin-3-ones using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst [1]. This method addresses the long-standing challenge of accessing enantiomerically pure N2-aryl pyrazolidinones, which the authors explicitly characterize as 'synthetically challenging' targets [1]. The biocatalytic hydroamination of fumarate with arylhydrazines — including 4-bromophenylhydrazine — proceeds with broad substrate scope and high conversions, yielding N-arylated aspartic acids in good isolated yields with enantiomeric excess exceeding 99% [1]. Subsequent acid-catalyzed cyclization furnishes the corresponding 2-aryl-5-carboxylpyrazolidin-3-ones with preserved optical purity (ee >99%). This one-pot chemoenzymatic cascade provides a level of stereochemical fidelity that conventional chemical resolution methods cannot approach without expensive chiral auxiliaries or chiral HPLC separation. The 4-bromophenyl substrate is particularly well-suited for this transformation because the electron-withdrawing bromine enhances the electrophilicity of the intermediate without deactivating the arylhydrazine nucleophile [1].

Biocatalysis Enantioselective Synthesis Chiral Building Blocks

Synthetic Versatility: The 4-Bromophenyl Group as a Cross-Coupling Handle for Downstream Diversification

A critical differentiating feature of 2-(4-bromophenyl)pyrazolidin-3-one relative to its chloro, fluoro, methyl, or unsubstituted phenyl analogs is the synthetic utility of the C–Br bond as a universal cross-coupling handle. The bromine atom on the para-position of the N(2)-phenyl ring enables Pd(0)-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck coupling reactions under conditions where chloro analogs react sluggishly and fluoro analogs are essentially inert [1]. The bond dissociation energy for C–Br (∼285 kJ/mol) is significantly lower than for C–Cl (∼352 kJ/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions [1]. This property positions 2-(4-bromophenyl)pyrazolidin-3-one as a privileged late-stage diversification intermediate: a single building block can be elaborated into libraries of biaryl, aminoaryl, alkynylaryl, or alkenylaryl derivatives without resynthesizing the pyrazolidinone core. In contrast, the 4-chlorophenyl analog requires harsher conditions (higher temperatures, specialized ligands) for cross-coupling, reducing functional group tolerance and increasing side-product formation. The 4-iodophenyl analog, while more reactive, is significantly more expensive and prone to photolytic deiodination. The bromine substituent thus represents the optimal balance of reactivity, stability, and cost for synthetic applications.

Cross-Coupling Suzuki Reaction Building Block Utility

High-Impact Application Scenarios for 2-(4-Bromophenyl)pyrazolidin-3-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DNA-PK Inhibitor Lead Optimization via Late-Stage Diversification

2-(4-Bromophenyl)pyrazolidin-3-one serves as the core building block for synthesizing Ku70/80-targeted DNA-PK inhibitors in the phenylpyrazolidinone series [1]. The early-generation Ku-DBi's demonstrate DNA-PK inhibitory activity at approximately 110 nM and Ku-DNA binding inhibition at 2–6 µM [1]. The bromine atom enables late-stage Suzuki coupling to introduce diverse biaryl motifs at the para-position, allowing systematic exploration of the SAR around the N(2)-phenyl ring without de novo synthesis of the pyrazolidinone core. This approach is directly enabled by the C–Br bond's optimal reactivity profile (BDE ≈ 285 kJ/mol, suitable for Pd(0)-catalyzed coupling at 60–80 °C) and cannot be executed with the chloro or methyl analogs with equivalent efficiency [2].

Asymmetric Organocatalysis: Development of Iminium-Ion Catalysts with Tunable Electronic Properties

The pyrazolidin-3-one scaffold with an electron-withdrawing N(2)-substituent is a validated platform for iminium-ion organocatalysis in Diels-Alder reactions [3]. Systematic SAR demonstrated that electron-withdrawing groups at N(2) are essential for catalytic activity, with electron-neutral or electron-donating substituents resulting in >40 percentage-point yield reductions [3]. 2-(4-Bromophenyl)pyrazolidin-3-one (σₚ = +0.23) provides the requisite electron deficiency while the bromine atom offers an attachment point for immobilization on solid supports or further electronic tuning via cross-coupling. This compound class is accessible in enantiomerically pure form (>99% ee) via the chemoenzymatic EDDS lyase cascade [4].

Antibacterial Drug Discovery: Construction of 1,2-Diarylpyrazolidin-3-one Libraries by Sequential N-Functionalization

The 1,2-diarylpyrazolidin-3-one scaffold has been validated as a broad-spectrum antibacterial pharmacophore, with lead compounds achieving MIC values of 4–20 µg/mL against E. coli, B. subtilis, and S. aureus [5]. 2-(4-Bromophenyl)pyrazolidin-3-one provides the pre-installed N2-aryl group with the correct regiochemistry, allowing independent optimization of the N1-substituent through alkylation or acylation. The bromine atom at the para-position contributes enhanced lipophilicity (ΔcLogP ≈ +0.2 vs. 4-chloro) for improved Gram-negative membrane penetration while serving as a diversification point for Suzuki-based library synthesis [6].

Chiral Building Block Procurement for Pharmaceutical Synthesis

N-Arylated pyrazolidin-3-ones are widely used as chiral building blocks for pharmaceuticals and agrochemicals [4]. The biocatalytic route using EDDS lyase provides 2-aryl-5-carboxylpyrazolidin-3-ones in >99% ee with broad substrate scope including para-substituted arylhydrazines [4]. 2-(4-Bromophenyl)pyrazolidin-3-one, accessible through this or the regiospecific chemical synthesis of Wang et al. , offers three orthogonal diversification vectors: (i) the N(2)-bromophenyl group for cross-coupling, (ii) the N(1)–H for acylation or alkylation, and (iii) the C(5) position for stereocenter installation. This versatility makes it a strategic procurement choice for building block collections supporting multiple medicinal chemistry programs.

Quote Request

Request a Quote for 2-(4-bromophenyl)pyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.